molecular formula C31H31N5O5 B093842 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine CAS No. 17331-22-5

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine

Cat. No. B093842
CAS RN: 17331-22-5
M. Wt: 553.6 g/mol
InChI Key: HOVSZVKDFBLXOB-UHFFFAOYSA-N
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Description

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is a chemically modified nucleoside that is used as a precursor in the synthesis of antisense oligonucleotides. These oligonucleotides are designed to bind to specific RNA sequences, thereby inhibiting gene expression. The dimethoxytrityl (DMT) group is a protective group used in the synthesis of oligonucleotides to protect the 5'-hydroxyl group of nucleosides during the chemical synthesis process.

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine involves a multi-step process that has been optimized for high yield and purity. The process begins with the alkylation of 2,6-diaminopurine riboside using inexpensive reagents such as KOH, DMSO, and alkyl halides at room temperature. This is followed by crystallization, enzymatic deamination, selective N2-isobutyrylation, and finally, 5'-O-dimethoxytritylation to obtain the desired product. This optimized process has been scaled up to the pilot plant level, indicating its practical application in large-scale production .

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is characterized by the presence of the DMT group attached to the 5' position of the deoxyadenosine. The DMT group is a bulky, lipophilic moiety that provides steric protection to the 5'-hydroxyl group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at this site.

Chemical Reactions Analysis

In the context of chemical reactions, the DMT group can be removed under acidic conditions, which is a common step in the deprotection of oligonucleotides following synthesis. The deprotection allows for the subsequent ligation or further modification of the oligonucleotide as required for its intended application. The stability of the DMT group under various conditions is an important consideration in the synthesis and handling of these modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine are influenced by both the deoxyadenosine moiety and the DMT protective group. The presence of the DMT group increases the overall hydrophobicity of the molecule, which may affect its solubility in different solvents. The protective group also increases the molecular weight and steric bulk of the nucleoside. These properties are essential for the successful synthesis and purification of oligonucleotides, as they can influence the efficiency of the synthetic process and the stability of the intermediate products .

While the provided data does not include direct studies on 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine, the synthesis and properties of similar modified nucleosides are well-documented, and the principles can be applied to understand the behavior of this compound in various chemical contexts .

Scientific Research Applications

  • Solid-Phase Synthesis of Polynucleotides and Polythymidylic Acids

    • Field : Biochemistry and Molecular Biology
    • Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” is used in the solid-phase synthesis of polynucleotides and polythymidylic acids .
    • Method of Application : This involves the block coupling phosphotriester method .
    • Results or Outcomes : The specific results or outcomes would depend on the exact sequence of the polynucleotide or polythymidylic acid being synthesized .
  • Stereoselective Synthesis of 3’-Deoxy-3’-Threo-Hydroxymethyl Nucleoside

    • Field : Organic Chemistry
    • Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
    • Method of Application : The specific method would depend on the exact synthesis procedure .
    • Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .
  • Synthesis of Oligodeoxynucleotides

    • Field : Biochemistry and Molecular Biology
    • Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” can be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
    • Method of Application : The specific method would depend on the exact synthesis procedure .
    • Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .
  • Antiviral and Anticancer Studies

    • Field : Pharmacology
    • Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” may be used as a research tool for antiviral and anticancer studies .
    • Method of Application : The specific method would depend on the exact research study .
    • Results or Outcomes : The specific results or outcomes would depend on the exact research study .
  • Synthesis of Modified Oligonucleotides

    • Field : Biochemistry and Molecular Biology
    • Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” can be used in the synthesis of modified oligonucleotides .
    • Method of Application : The specific method would depend on the exact synthesis procedure .
    • Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .
  • Research Tool for Antiviral and Anticancer Studies

    • Field : Pharmacology
    • Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” may be used as a research tool for antiviral and anticancer studies .
    • Method of Application : The specific method would depend on the exact research study .
    • Results or Outcomes : The specific results or outcomes would depend on the exact research study .

Safety And Hazards

The compound can cause skin and eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling the compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .

properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34)/t25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSZVKDFBLXOB-OYUWMTPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine
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5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine

Citations

For This Compound
64
Citations
C Lam, C Hipolito, DM Perrin - 2008 - Wiley Online Library
Several deoxyadenosine triphosphates containing modifications at the 8‐position have been synthesized. Suitably protected 8‐bromodeoxyadenosines were coupled with five …
J Liu, GL Verdine - Tetrahedron letters, 1992 - Elsevier
8-Bromo-N 6 -phenoxyacetyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite was synthesized and used to introduce 8-bromo…
Number of citations: 18 www.sciencedirect.com
AG Molina, V Kungurtsev, P Virta, H Lönnberg - Molecules, 2012 - mdpi.com
Novel soluble supports for oligonucleotide synthesis 11a–c have been prepared by immobilizing a 5′-O-protected 3′-O-(hex-5-ynoyl)thymidine (6 or 7) to peracetylated or …
Number of citations: 41 www.mdpi.com
T Karskela, H Lönnberg - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
A method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed. The key features of this library synthesis are: (i) …
Number of citations: 8 pubs.rsc.org
CAA Claesen, CJM Daemen… - Recueil des Travaux …, 1986 - Wiley Online Library
Two spin‐labelled dinucleotide derivatives and two spin‐labelled trinucleotide derivatives have been prepared and their constitution established using HPLC and enzymatical …
Number of citations: 13 onlinelibrary.wiley.com
M Hyodo, Y Hayakawa - Current Protocols in Nucleic Acid …, 2005 - Wiley Online Library
This unit describes protocols for preparation of N‐allyloxycarbonyl‐protected 5′‐O‐(4,4′‐dimethoxytrityl)‐2′‐deoxyribonucleosides and 2′‐O‐(tert‐butyldimethylsilyl)‐5′‐O‐(4,4′…
JA Parkinson - Journal of the Chemical Society, Perkin Transactions …, 1998 - pubs.rsc.org
The synthesis of a series of 2′-deoxyuridine analogues modified at the 5-position and a series of 2′-deoxypurines modified at the 8-position is described. Ultraviolet melting studies …
Number of citations: 104 pubs.rsc.org
MK Lakshman, B Zajc - Nucleosides & nucleotides, 1996 - Taylor & Francis
The conventional method for 4,4′-dimethoxytrityl (DMT) etherification of the 5′-hydroxyl termini in deoxynucleosides that are either highly reactive or those bearing modifications at …
Number of citations: 18 www.tandfonline.com
TS Jahnke, V Nair - Bioorganic & Medicinal Chemistry Letters, 1995 - Elsevier
The synthesis, enzymatic stability toward nucleases, and conformational properties of a unique dinucleotide, 2′-deoxyadenylyl-(3′→5′)-isodideoxyadenosine (2), a model system …
Number of citations: 16 www.sciencedirect.com
CB Reese - Journal of the Chemical Society, Perkin Transactions 1, 1999 - pubs.rsc.org
A new approach to the synthesis of oligonucleotides and oligonucleotide phosphorothioates in solution is described; it is based on H-phosphonate coupling [with bis(2-chlorophenyl) …
Number of citations: 32 pubs.rsc.org

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